

(S)-2-Methoxycyclohexanone: A Strategic Chiral Building Block

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Compound of Interest

Compound Name: (S)-2-Methoxycyclohexanone

CAS No.: 155320-76-6

Cat. No.: B134003

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Executive Summary

(S)-2-Methoxycyclohexanone (CAS: Generic 7429-44-9 for racemate; specific chiral CAS varies by purity) is a versatile

-functionalized cyclic ketone. Its value in drug development lies in its ability to serve as a chiral scaffold for constructing complex pharmaceutical intermediates, particularly aminocyclohexanols and fused heterocyclic systems. Unlike simple cyclohexanone, the methoxy group at the C2 position introduces both electronic bias and steric hindrance, enabling highly diastereoselective nucleophilic additions (e.g., Grignard, hydride reduction) governed by the Felkin-Anh and Cram chelation models.

Key Value Proposition:

- **Direct Access to Chiral 1,2-Amino Alcohols:** Precursor for bioactive aminocyclohexane derivatives.
- **Stereochemical Control:** The C2-methoxy group directs nucleophilic attack to the carbonyl, allowing predictable formation of tertiary alcohols with defined stereochemistry.
- **Versatility:** Functions as a substrate for organocatalysis and a precursor for kinetic enolate alkylation.

Structural Profile & Reactivity

To effectively utilize **(S)-2-methoxycyclohexanone**, one must understand its conformational dynamics.

Conformational Equilibrium

The molecule exists in a dynamic equilibrium between two chair conformations. The position of the methoxy group is dictated by solvent polarity and the anomeric effect.

- Equatorial Conformer: Generally favored in polar solvents to minimize dipole repulsion between the carbonyl and the methoxy oxygen.
- Axial Conformer: Stabilized by the anomeric effect () in non-polar solvents.

This equilibrium is critical because nucleophiles (Nu-) attack the carbonyl group from a trajectory that minimizes torsional strain, often leading to "axial attack" (from the face parallel to the axial substituents).

Optical Stability (Critical Warning)

Technical Note:

-Chiral ketones are prone to racemization via enolization, especially under basic conditions or high temperatures.

- Storage: Store at -20°C under argon.
- Handling: Avoid strong thermodynamic bases (e.g., KOH, NaOEt) which promote equilibration to the racemate. Use kinetic bases (e.g., LDA at -78°C) or acidic conditions for derivatization.

Synthetic Route: Preparation of High-Purity (S)-2-Methoxycyclohexanone

Since the ketone is prone to racemization, the most robust route involves the Enzymatic Kinetic Resolution (EKR) of its corresponding alcohol, followed by a non-epimerizing oxidation.

Protocol: Lipase-Catalyzed Resolution & Swern Oxidation

This protocol yields high ee% (S)-ketone by resolving the stable alcohol intermediate first.

Step 1: Synthesis of Racemic 2-Methoxycyclohexanol

- Reagents: Guaiacol (2-methoxyphenol),
5% Rh/Al
O
or Pd/C.
- Conditions: High pressure hydrogenation (50 bar), 60°C.
- Outcome: Mixture of cis and trans racemic alcohols.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step 2: Enzymatic Kinetic Resolution (EKR)

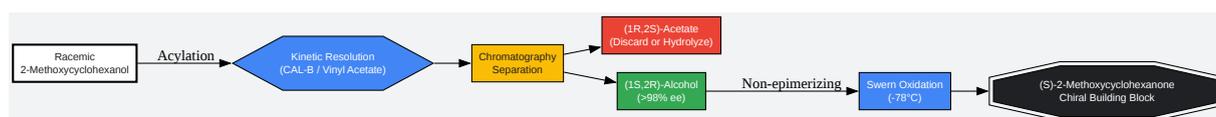
- Biocatalyst: *Candida antarctica* Lipase B (CAL-B) (immobilized, e.g., Novozym 435).
- Acyl Donor: Vinyl Acetate (irreversible donor).
- Solvent: MTBE (Methyl tert-butyl ether) or Hexane.
- Mechanism: The lipase selectively acetylates the (1R, 2S)-enantiomer (Kazlauskas rule), leaving the (1S, 2R)-alcohol unreacted.
- Procedure:
 - Suspend racemic 2-methoxycyclohexanol (10 g) and Vinyl Acetate (2 eq) in MTBE.
 - Add CAL-B (100 mg/mmol). Stir at 30°C.

- Monitor conversion by GC. Stop at 50% conversion.
- Filter enzyme. Separate (S)-alcohol from (R)-acetate via column chromatography.

Step 3: Swern Oxidation to **(S)-2-Methoxycyclohexanone**

- Rationale: Swern oxidation is conducted at -78°C , preventing racemization of the -chiral center.
- Reagents: Oxalyl chloride, DMSO, Et N, DCM.
- Protocol:
 - Activate DMSO (2.2 eq) with Oxalyl chloride (1.1 eq) in DCM at -78°C .
 - Add (1S, 2R)-2-methoxycyclohexanol dropwise. Stir 15 min.
 - Add Et N (5 eq) to quench. Warm to 0°C .
 - Workup: Wash with dilute HCl (cold) and brine. Concentrate in vacuo without heat.

Workflow Diagram



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Figure 1: Enzymatic resolution workflow for isolating high-purity **(S)-2-methoxycyclohexanone**.

Strategic Applications in Asymmetric Synthesis

Diastereoselective Grignard Additions

The primary utility of **(S)-2-methoxycyclohexanone** is in the synthesis of chiral tertiary alcohols via Grignard addition.^[2] The C2-methoxy group directs the incoming nucleophile.

- **Chelation Control (Cram/Magnesium):** If the Grignard reagent (R-MgX) coordinates with both the carbonyl oxygen and the methoxy oxygen, it locks the conformation. The nucleophile attacks from the face opposite the bulky ring residues, typically leading to the cis-1,2-disubstituted product (alcohol and methoxy group cis).
- **Felkin-Anh (Non-Chelating):** With non-chelating metals (e.g., organolithiums) or bulky protecting groups, the reaction is governed by steric approach, often favoring "axial attack" on the chair conformer.

Data Summary: Stereoselectivity of Nucleophilic Addition

Nucleophile	Conditions	Major Product Configuration	Selectivity (dr)	Mechanism
MeMgBr	Et 0, 0°C	cis-1-Methyl-2-methoxycyclohexanol	>90:10	Chelation Control
PhMgBr	THF, -78°C	cis-1-Phenyl-2-methoxycyclohexanol	85:15	Chelation Control
LiAlH ₄	THF, -78°C	trans-2-Methoxycyclohexanol	95:5	Axial Attack (Steric)
L-Selectride	THF, -78°C	cis-2-Methoxycyclohexanol	>99:1	Equatorial Attack (Steric)

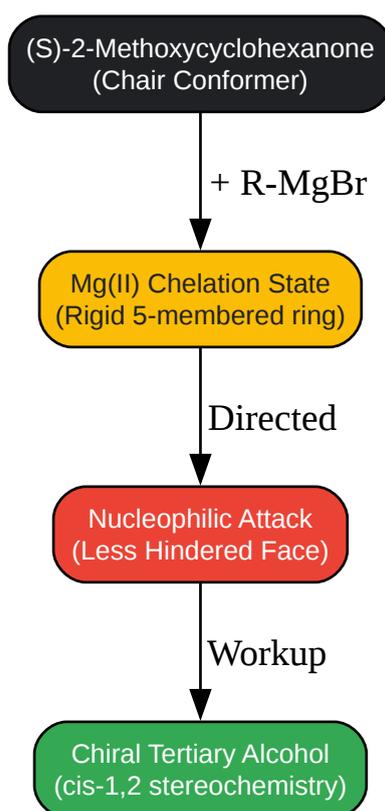
Synthesis of Chiral Aminocyclohexanols

(S)-2-Methoxycyclohexanone is a precursor to (1S, 2S)-2-aminocyclohexanol derivatives, which are pharmacophores in analgesics and anti-arrhythmic drugs.

Protocol:

- Reductive Amination: React **(S)-2-methoxycyclohexanone** with a primary amine (R-NH) and NaBH(OAc) .
- Demethylation: Treat the resulting amine with BBr to cleave the methyl ether, yielding the free amino-alcohol.

Stereochemical Pathway Visualization



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Figure 2: Chelation-controlled Grignard addition mechanism.

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